molecular formula C17H13BrN4OS B294706 3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294706
M. Wt: 401.3 g/mol
InChI Key: HIEBWMWHUYJLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

Antimicrobial Properties

  • Compounds similar to 3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown wide spectrum antibacterial and antifungal activities, with some derivatives being particularly potent (Lal, Sharma, & Sharma, 2012).
  • Novel series of related compounds have displayed significant inhibitory activity against E. coli methionine aminopeptidase, indicating potential as antimicrobial agents (Li et al., 2010).

Anticancer Potential

  • Derivatives of this chemical structure have been evaluated for their anti-inflammatory and analgesic potentials, showing significant activity in experimental models. These findings suggest potential application in cancer treatment (Amir, Kumar, & Javed, 2007).
  • A related compound has demonstrated potent antioxidant and anticancer properties in vitro, particularly in inducing apoptosis in hepatocellular carcinoma cell lines (Sunil et al., 2010).

Other Pharmacological Activities

  • Some derivatives have shown promising results as Acetylcholinesterase (AChE) inhibitory agents, which could have implications in treating neurological disorders (Sen & Shanker, 1996).
  • Certain triazolo-thiadiazole derivatives have exhibited antiviral activity, although this was not observed at subtoxic concentrations in cell culture, suggesting a need for further research in this area (Kritsanida et al., 2002).

properties

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4OS/c1-23-12-8-6-11(7-9-12)10-15-21-22-16(19-20-17(22)24-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3

InChI Key

HIEBWMWHUYJLPK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-(2-Bromophenyl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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